
Ethyl 2-(2,2-difluorocyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,2-difluorocyclopentyl)acetate is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an ethyl acetate group. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a valuable compound in synthetic chemistry and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2-difluorocyclopentyl)acetate typically involves the reaction of 2,2-difluorocyclopentanone with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,2-difluorocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2-difluorocyclopentanone or 2,2-difluorocyclopentylcarboxylic acid.
Reduction: Formation of 2,2-difluorocyclopentylmethanol.
Substitution: Formation of various substituted cyclopentyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,2-difluorocyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,2-difluorocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2,2-difluorocyclopentyl)acetate can be compared with other similar compounds such as:
2,2-Difluorocyclopentylmethanol: Similar structure but with a hydroxyl group instead of an ester group.
2,2-Difluorocyclopentylcarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2,2-Difluorocyclopentanone: Similar structure but with a ketone group instead of an ester group.
The uniqueness of this compound lies in its ester functionality, which imparts different reactivity and properties compared to its analogs. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H14F2O2 |
|---|---|
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
ethyl 2-(2,2-difluorocyclopentyl)acetate |
InChI |
InChI=1S/C9H14F2O2/c1-2-13-8(12)6-7-4-3-5-9(7,10)11/h7H,2-6H2,1H3 |
InChI-Schlüssel |
RSICLPQEAGBEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCCC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Bromomethyl)phenyl]methyl}-2-methyl-1,3-dioxolane](/img/structure/B8597468.png)
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate](/img/structure/B8597475.png)
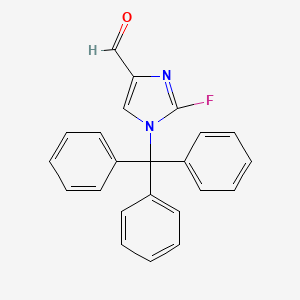
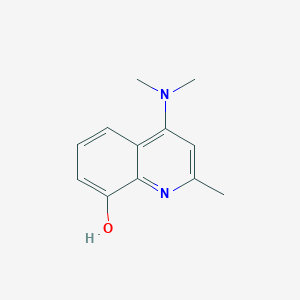
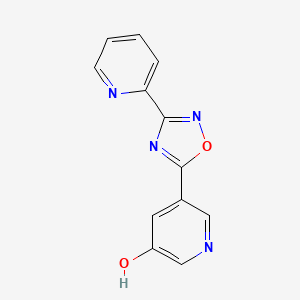
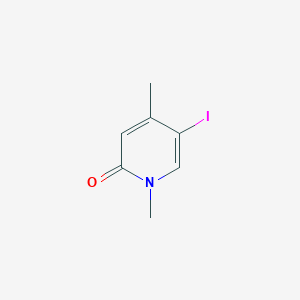
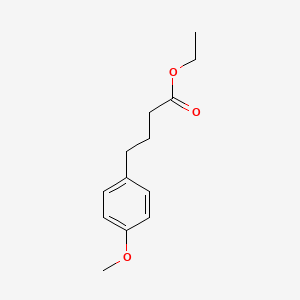
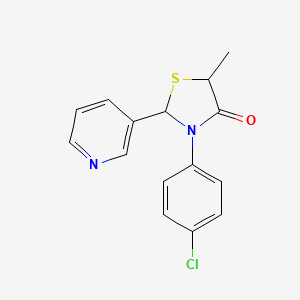
![4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine](/img/structure/B8597520.png)





